molecular formula C26H28O15 B11932293 Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

Cat. No.: B11932293
M. Wt: 580.5 g/mol
InChI Key: QOYOSTICCWYNER-DTDZTTCYSA-N
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Description

Introduction to Luteolin Glycosides in Plant Biochemistry and Pharmacological Research

Flavonoid glycosides, such as luteolin-7-O-α-L-arabinopyranosyl (1→6)-β-D-glucopyranoside, serve critical roles in plant defense mechanisms and interspecies interactions. These compounds are synthesized through regioselective glycosylation reactions mediated by uridine diphosphate (UDP)-glycosyltransferases, which attach sugar moieties to specific hydroxyl groups on the luteolin aglycone. The resulting glycosides exhibit enhanced solubility, stability, and bioactivity compared to their aglycone precursors, making them indispensable for plant survival and potential pharmacological applications.

Taxonomic Distribution of Luteolin-7-O-α-L-Arabinopyranosyl (1→6)-β-D-Glucopyranoside in Angiosperms

The compound has been identified predominantly within the Asteraceae family, a lineage renowned for its diverse flavonoid profiles. Species within the Leontodon genus, including Leontodon croceus, Leontodon autumnalis, and Leontodon pyrenaicus, produce structurally analogous luteolin glycosides featuring 7-O-glucosyl and 4′-O-glucosyl substitutions. While direct reports of the arabinopyranosyl-(1→6)-glucopyranoside variant remain limited, its biosynthetic precursors—luteolin 7-O-β-glucoside and luteolin 4′-O-β-glucoside—are well-documented in these taxa. This suggests that the compound arises through sequential glycosylation events mediated by lineage-specific enzymes.

Table 1: Angiosperm Families Producing Luteolin Glycosides Structurally Related to Luteolin-7-O-α-L-Arabinopyranosyl (1→6)-β-D-Glucopyranoside
Family Genus Documented Glycosides Reference
Asteraceae Leontodon Luteolin 7-O-β-glucoside, Luteolin 4′-O-β-glucoside
Oleaceae Olea Luteolin 4′-O-β-glucoside
Plantaginaceae Plantago Luteolin 7-O-β-glucuronide

The restricted distribution of this compound underscores the metabolic specialization of Asteraceae, possibly linked to co-evolutionary pressures such as herbivory deterrence or pollinator attraction. Comparative analyses of glycosyltransferase specificity across angiosperm lineages may elucidate the genetic basis for its taxonomic prevalence.

Evolutionary Significance of Bifunctional Glycosylation Patterns in Flavonoid Metabolism

The dual glycosylation at the 7-hydroxyl (via α-L-arabinopyranosyl) and 6-position of the glucose moiety (via β-D-glucopyranosyl) reflects an evolutionary innovation in flavonoid diversification. Such bifunctional modifications are hypothesized to:

  • Enhance Molecular Stability : The arabinose-glucose disaccharide chain increases steric hindrance, reducing enzymatic degradation by β-glucosidases in plant vacuoles or herbivore digestive systems.
  • Optimize Bioactivity : The spatial arrangement of sugars influences interactions with cellular targets. For instance, the antiradical activity of luteolin-7-O-α-L-arabinopyranosyl (1→6)-β-D-glucopyranoside (DPPH assay EC₅₀ = 41.4 μM) surpasses that of mono-glycosylated analogs, likely due to improved electron-donating capacity.
  • Facilitate Tissue-Specific Transport : Hydrophilic glycosyl groups enable efficient translocation via apoplastic or symplastic pathways, ensuring targeted accumulation in epidermal tissues or floral organs.
Evolutionary Mechanisms Driving Glycosylation Diversity:
  • Gene Duplication and Neofunctionalization : Ancestral glycosyltransferases in early angiosperms underwent duplication events, allowing paralogs to acquire specificity for distinct sugar donors or hydroxyl positions. For example, UDP-glycosyltransferases in Bacillus cereus exhibit regioselectivity for the 7-hydroxyl of luteolin in hydrophilic solvents, mirroring plant enzymatic adaptations.
  • Ecological Selection Pressures : Plants inhabiting high-UV or pathogen-rich environments may preferentially retain glycosylation pathways that amplify antioxidant or antimicrobial properties. The bifunctional structure of this compound could represent a adaptive response to such stressors.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18+,20-,21+,22-,23+,24+,25-,26+/m0/s1

InChI Key

QOYOSTICCWYNER-DTDZTTCYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Conventional Extraction Techniques

Traditional methods such as maceration , Soxhlet extraction , and reflux extraction have been employed to isolate luteolin derivatives from plant matrices. These techniques rely on solvent polarity and temperature to solubilize target compounds. For example, maceration of Vitex negundo leaves using 70% ethanol yielded luteolin at 0.12% w/w. However, such methods are time-consuming (24–72 hours) and often result in partial degradation of heat-sensitive glycosides.

Ultrasound-Assisted Extraction (UAE)

UAE leverages cavitation to disrupt plant cell walls, enhancing solvent penetration. A study on Ocimum basilicum demonstrated that UAE with 80% methanol at 40°C for 30 minutes increased luteolin glycoside yields by 40% compared to maceration. The optimal frequency range for flavonoid extraction is 20–60 kHz, with higher frequencies favoring glycoside preservation.

Microwave-Assisted Extraction (MAE)

MAE uses microwave radiation to generate rapid heating, reducing extraction time. For luteolin derivatives, a 1:15 solid-to-solvent ratio with 50% ethanol at 100°C for 10 minutes achieved a yield of 1.8 mg/g. MAE is particularly effective for arabinopyranosyl-glucosides due to their stability under short-term thermal stress.

Enzyme-Assisted Extraction (EAE)

Cellulase and pectinase pretreatment (1–2% w/v, pH 4.5–5.5, 50°C) hydrolyzes plant polysaccharides, releasing bound glycosides. EAE increased luteolin-7-O-arabinosyl-glucoside recovery from Taraxacum officinale by 55% compared to non-enzymatic methods.

Semi-Synthetic Preparation

Demethylation and Glycosylation of Hesperidin Derivatives

A patented semi-synthetic route (WO2015124113A1) involves hesperidin as a precursor. Key steps include:

  • Dehydrogenation-Demethylation : Hesperidin reacts with pyridine and AlCl₃ under reflux (80–180°C, 2–80 hours) to form luteolin-7-O-rutinoside.

  • Acid Hydrolysis : Luteolin-7-O-rutinoside is treated with 5% HCl in ethanol (70°C, 4 hours) to yield luteolin aglycone.

  • Glycosylation : Luteolin is reacted with 2,3,4,6-tetra-O-acetyl-α-D-bromoglucose and α-L-arabinopyranosyl donors in anhydrous DMF, catalyzed by Ag₂O, to form the target compound.

Table 1: Semi-Synthetic Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
DehydrogenationPyridine, AlCl₃, 110°C, 24 h60–75
Acid Hydrolysis5% HCl, ethanol, 70°C, 4 h85–90
GlycosylationAcetylated sugars, Ag₂O, DMF, 50°C, 12 h50–65

Macroporous Resin Chromatography

Post-synthesis crude extracts are adsorbed onto AB-8 resin , washed with water to remove sugars, and eluted with 70% ethanol. This step achieves 85–90% purity.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC with a solvent system of ethyl acetate/n-butanol/water (4:1:5, v/v) resolves luteolin-7-O-arabinosyl-glucoside from byproducts, yielding 95% purity.

Analytical Validation

Structural Confirmation

  • NMR : ¹H NMR (DMSO-d₆, 500 MHz) shows characteristic signals at δ 6.90 (s, H-3), 7.45 (d, J = 2.0 Hz, H-2'), and 5.10 (d, J = 7.5 Hz, H-1'') for the glucopyranosyl unit.

  • HPLC-MS : ESI-MS exhibits a [M-H]⁻ ion at m/z 579.12, with fragmentation peaks at m/z 285 (luteolin aglycone) and 163 (arabinose).

Challenges and Optimization Opportunities

  • Glycosylation Efficiency : Low yields (50–65%) in glycosylation steps necessitate improved catalysts (e.g., glycosynthases).

  • Solvent Selection : Subcritical water extraction (SWE) at 120°C and 50 bar may enhance glycoside solubility without degradation .

Chemical Reactions Analysis

Types of Reactions

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycoside moiety.

Major Products Formed

The major products formed from these reactions include various luteolin glycosides with enhanced solubility and bioactivity. These products are valuable for their potential therapeutic applications .

Scientific Research Applications

Pharmacological Properties

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has been investigated for several pharmacological activities, including:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in mitigating oxidative stress and reducing cellular damage caused by free radicals. This is particularly relevant in the context of chronic diseases and aging.
  • Anti-inflammatory Effects : Research indicates that luteolin derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their potential use in treating inflammatory conditions.
  • Anticancer Potential : Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Mechanisms include modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating its potential for use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Research Findings on Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

StudyFocusKey Findings
AnticancerInduced apoptosis in cancer cells; inhibited tumor growth in vivo.
NeuroprotectionReduced oxidative stress in neuronal cells; potential for Alzheimer's treatment.
Anti-diabeticInhibited α-amylase and α-glucosidase; showed better efficacy than acarbose.
AntioxidantDemonstrated strong free radical scavenging activity; protective against oxidative damage.

Potential Applications

Given its pharmacological properties, luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside holds potential for various applications:

  • Nutraceuticals : As a dietary supplement aimed at improving health outcomes related to oxidative stress, inflammation, and metabolic disorders.
  • Pharmaceuticals : Development of formulations targeting cancer therapy, neuroprotection, and metabolic diseases.

Mechanism of Action

The mechanism of action of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Flavonoid Glycosides

Chrysoeriol Derivatives
  • Chrysoeriol 7-O-[2‴-O-caffeoyl-6‴-O-acetyl-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside] Structure: Features a chrysoeriol aglycone (3'-methoxy luteolin) with a caffeoyl-acetylated glucosyl disaccharide at position 5. Bioactivity: Demonstrates antioxidant, antimicrobial, and anti-inflammatory properties, attributed to the caffeoyl group enhancing radical scavenging capacity .
Luteolin-4'-O-glycosides
  • Luteolin-4'-O-[α-L-rhamnopyranosyl-(1→2)-{α-L-rhamnopyranosyl-(1→6)}-β-D-glucopyranoside] Structure: Glycosylation at the 4'-OH position with a rhamnose-glucose disaccharide. Bioactivity: Exhibits moderate antioxidant activity, though less potent than the 7-O-glycosylated analogue due to the substitution position’s influence on electron donation .
Luteolin-7-O-[β-D-glucopyranosyl-(1→2)-α-L-rhamnosyl-(1→6)]-β-D-glucopyranoside
  • Structure: A trisaccharide (glucose-rhamnose-glucose) at position 6.
  • Bioactivity: Enhanced solubility due to additional rhamnose but reduced radical scavenging efficiency (EC₅₀ > 50 μM in DPPH) compared to the target compound, suggesting optimal glycosylation complexity for activity .

Non-Flavonoid Glycosides with Similar Glycosylation Patterns

Steroidal Saponins
  • 3-O-beta-D-glucopyranosyl-(1→4)-[alpha-L-arabinopyranosyl-(1→6)]-beta-D-glucopyranoside (e.g., laxogenin derivatives) Structure: Steroid aglycone with arabinose-glucose disaccharide. Bioactivity: Inhibits cAMP phosphodiesterase, indicating a role in cell signaling, but lacks direct antioxidant effects . Key Difference: The steroidal backbone confers distinct pharmacological targets compared to flavonoid glycosides .
Phenylethanoid Glycosides
  • Verbascoside (Acteoside) Structure: Caffeoyl-rhamnose-glucose linked to a phenylethanoid aglycone. Bioactivity: Potent anti-inflammatory and neuroprotective effects, outperforming many flavonoid glycosides in lipid peroxidation assays .

Comparative Data Table

Compound Name Aglycone Glycosylation Pattern MW (g/mol) Key Bioactivities EC₅₀ (DPPH, μM) Reference
Target Compound Luteolin 7-O-arabinopyranosyl-(1→6)-glucopyranoside 580.5 Antioxidant, anti-inflammatory 41.4
Chrysoeriol 7-O-caffeoyl-acetyl-glucoside Chrysoeriol 7-O-acylated glucosyl disaccharide ~750 Antimicrobial, anti-inflammatory N/A
Luteolin-4'-O-rhamnosyl-glucoside Luteolin 4'-O-rhamnosyl-glucoside ~740 Moderate antioxidant >50
Verbascoside Phenylethanoid Caffeoyl-rhamnose-glucose 624.6 Neuroprotective, anti-inflammatory 18.2
Laxogenin 3-O-arabinosyl-glucoside Steroid 3-O-arabinopyranosyl-(1→6)-glucopyranoside ~900 cAMP phosphodiesterase inhibition N/A

Key Structural and Functional Insights

Glycosylation Position: 7-O-substitution in flavonoids optimizes antioxidant activity compared to 4'-O-glycosylation .

Sugar Modifications : Acylation (e.g., caffeoyl) enhances lipophilicity and antimicrobial activity but may reduce water solubility .

Aglycone Influence: Steroidal saponins and phenylethanoids diverge in mechanism due to aglycone structure, emphasizing the role of the core scaffold in target specificity .

Biological Activity

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid known for its diverse biological activities. This compound has garnered attention in recent research due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activities of this compound, supported by research findings and data tables.

  • Chemical Formula : C26H28O15
  • Molecular Weight : 580.49 g/mol
  • CAS Number : 52714-82-6

1. Antioxidant Activity

Luteolin and its glycosides exhibit significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. These actions help mitigate oxidative stress, a contributor to various diseases, including cancer and cardiovascular conditions.

2. Anti-inflammatory Effects

Research indicates that luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside can downregulate pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It interacts with key signaling pathways like NF-κB and JAK/STAT, leading to reduced inflammation in various cellular models .

Table 1: Inflammatory Pathways Modulated by Luteolin Glycosides

PathwayEffect on CytokinesMechanism of Action
NF-κBDownregulationInhibition of IκB degradation
JAK/STATDownregulationInhibition of STAT phosphorylation
MAPKDownregulationModulation of MAPK pathway components

3. Anticancer Properties

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has shown promise in cancer research. It induces apoptosis in various cancer cell lines by modulating cell cycle proteins and enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins .

Case Study: Luteolin's Effect on Cancer Cell Lines

A study demonstrated that luteolin significantly inhibited the proliferation of human colon adenocarcinoma cells (HT29) by activating caspases involved in pyroptosis, a form of programmed cell death .

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and viruses. Its effectiveness stems from its ability to disrupt microbial membranes and inhibit vital enzymatic processes within these organisms .

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside's mechanisms include:

  • Cell Cycle Regulation : It influences key cyclins and CDKs, leading to cell cycle arrest.
  • Apoptosis Induction : The compound promotes mitochondrial dysfunction, leading to cytochrome c release and activation of caspases.
  • Inflammatory Pathway Modulation : It inhibits the assembly of the NLRP3 inflammasome, thereby reducing inflammation .

Q & A

Basic: What methods are recommended for isolating Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside from plant material?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., 70% ethanol or methanol) followed by sequential chromatography. For example, in Urtica laetevirens, aerial parts are extracted with ethanol, and the crude extract is partitioned with solvents like ethyl acetate and n-butanol. Further purification employs column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to isolate flavonoid glycosides . Similar protocols are used for triterpene glycosides in Dipsacus asperoides, where repeated silica gel and reverse-phase C18 chromatography achieve purity >95% .

Basic: How is the structure of this compound elucidated using spectroscopic techniques?

Methodological Answer:
Structural elucidation relies on:

  • 1D/2D NMR : Key signals include the anomeric protons (δ 4.3–5.5 ppm) for arabinopyranosyl (α-L) and glucopyranosyl (β-D) residues. HSQC and HMBC correlations confirm glycosidic linkages, e.g., HMBC between H-1'' (arabinose) and C-7 (luteolin aglycone) .
  • ESI-MS : Negative-ion mode detects [M-H]⁻ ions, with fragmentation patterns (e.g., loss of arabinose or glucose moieties) confirming the (1→6) inter-glycosidic bond .

Advanced: How can biosynthetic pathways of this compound be investigated in planta?

Methodological Answer:
Strategies include:

  • Gene Cluster Analysis : Transcriptomic profiling of candidate UDP-glycosyltransferases (UGTs) in tissues rich in luteolin glycosides (e.g., Polygonatum species) .
  • Isotope Tracing : Feeding labeled precursors (e.g., ¹³C-phenylalanine) to track flavonoid backbone assembly and glycosylation steps .
  • Enzyme Assays : Recombinant UGTs are tested for specificity toward luteolin and sugar donors (e.g., UDP-arabinose) .

Advanced: What challenges arise in resolving spectral contradictions when characterizing structurally similar flavonoid glycosides?

Methodological Answer:
Contradictions may arise from:

  • Anomeric Configuration Ambiguity : Use NOESY or ROESY to distinguish α/β linkages via spatial correlations between anomeric protons and adjacent residues .
  • Isomeric Overlaps : Compare with authentic standards (e.g., luteolin-7-O-glucoside vs. arabinoglucoside) via LC-MS/MS or enzymatic hydrolysis .
  • Dynamic Stereochemistry : Computational modeling (DFT) predicts NMR chemical shifts for candidate structures .

Basic: What in vitro assays evaluate the bioactivity of this compound?

Methodological Answer:
Common assays include:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, SMMC-7221) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays, comparing activity to ascorbic acid .
  • Anti-inflammatory Effects : Inhibition of NO production in LPS-stimulated macrophages .

Advanced: What synthetic strategies address challenges in constructing the (1→6) glycosidic bond?

Methodological Answer:
Chemical synthesis involves:

  • Protecting Groups : Temporary groups (e.g., acetyl, benzyl) on hydroxyls to control regioselectivity. For example, arabinose C-2 and C-3 hydroxyls are protected during glucopyranoside coupling .
  • Enzymatic Glycosylation : Recombinant glycosyltransferases (e.g., UGT78D1) catalyze regioselective bond formation under mild conditions .
  • Kinetic vs. Thermodynamic Control : Adjust reaction conditions (temperature, solvent) to favor (1→6) over (1→4) linkages .

Basic: How is purity validated for this compound in pharmacological studies?

Methodological Answer:
Purity (>95%) is confirmed via:

  • HPLC-DAD/ELSD : Symmetrical peaks at λ_max 270–350 nm (flavonoid absorption) with retention time matching standards .
  • NMR Purity Tests : Absence of extraneous peaks in ¹H NMR (e.g., solvent or impurity signals) .

Advanced: What computational tools predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock, Schrödinger) : Models binding to enzymes (e.g., COX-2, topoisomerase II) using crystal structures from the PDB .
  • QSAR Studies : Correlate structural features (e.g., glycosylation pattern) with bioactivity using datasets from PubChem or ChEMBL .

Basic: Which plant species are documented sources of this compound?

Methodological Answer:
Reported sources include:

  • Urtica laetevirens (aerial parts) for luteolin-7-O-neohesperidoside analogs .
  • Lonicera japonica (honeysuckle) for triterpene glycosides with (1→6)-glucosyl-arabinose motifs .

Advanced: How is metabolomics used to study the in vivo fate of this compound?

Methodological Answer:

  • LC-HRMS/MS : Tracks parent compound and metabolites (e.g., deglycosylated luteolin) in plasma/tissue extracts .
  • Stable Isotope Labeling : Administers ¹³C-labeled compound to map metabolic pathways (e.g., Phase II conjugation in liver microsomes) .

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